Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate
Description
Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate is a halogenated indole derivative characterized by a bromine atom at position 6, a methyl group at position 4, and a methyl ester moiety at position 2 of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to bioactive molecules, such as serotonin and tryptophan, and their utility as intermediates in organic synthesis.
Properties
IUPAC Name |
methyl 6-bromo-4-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-7(12)4-9-8(6)5-10(13-9)11(14)15-2/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIBAOMPXPDFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate typically involves the bromination of 4-methylindole followed by esterification. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organomagnesium reagent to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the 6th position. The esterification is then carried out using methanol and a suitable acid catalyst to form the carboxylate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted indoles can be formed.
Oxidation Products: Oxidized derivatives such as indole-2-carboxylic acid.
Reduction Products: Reduced derivatives such as indole-2-carboxamide.
Hydrolysis Products: Indole-2-carboxylic acid.
Scientific Research Applications
Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors and enzymes, influencing various biological processes . The bromine and methyl groups on the indole ring can enhance the compound’s binding affinity and specificity towards its targets. The carboxylate ester group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula: C${11}$H${10}$BrNO$_2$
- Molecular Weight : ~268.11 g/mol (calculated based on analogs in –9).
- Substituents : Bromine (position 6), methyl (position 4), and methyl ester (position 2).
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions of substituents on the indole ring critically influence electronic distribution, solubility, and reactivity. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects : Bromine at position 6 (target) vs. position 4 (CAS 1260383-49-0) alters the electron-withdrawing influence on the indole ring, affecting electrophilic substitution patterns .
- Core Structure: Quinoline derivatives (e.g., CAS 100375-87-9) exhibit different electronic properties due to the fused benzene-pyridine ring system, leading to varied applications in catalysis or photochemistry .
Physicochemical Properties
Biological Activity
Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of virology, oncology, and microbiology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity by inhibiting viral replication and modulating immune responses. Indole derivatives, including this compound, are known to interact with specific receptors or enzymes within cells, although detailed mechanisms remain under investigation.
Antimicrobial Effects
The compound has demonstrated antimicrobial properties , particularly against various strains of bacteria. Studies have shown that indole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for certain indole derivatives have been reported as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
This compound also shows promise in cancer research. Indole derivatives have been linked to antiproliferative effects against various cancer cell lines. For example, specific derivatives have been noted to preferentially suppress the growth of rapidly dividing cancer cells compared to non-tumor cells .
Molecular Interactions
The molecular mechanism of this compound involves binding to specific biomolecules, leading to enzyme inhibition or activation and alterations in gene expression. The compound's interactions can affect key cellular processes such as signaling pathways and metabolic functions.
Chemical Reactions
This compound undergoes various chemical reactions that enhance its biological activity:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles.
- Oxidation/Reduction : It can form oxides or reduce to amines.
- Ester Hydrolysis : The ester group can be hydrolyzed to yield carboxylic acids.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
Temporal and Dosage Effects
The effects of this compound can vary over time and with dosage in laboratory settings. Higher doses may lead to toxicity, while lower doses exhibit beneficial effects in cellular assays. This dose-dependent behavior is crucial for determining safe and effective therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized indole precursor, followed by esterification or alkylation. Key steps include regioselective bromination at the 6-position and methyl ester formation at the 2-position. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C for bromination), and catalyst loading (e.g., Pd-based catalysts for cross-coupling steps). Reaction monitoring via TLC or HPLC ensures intermediate purity. Yield improvements (>70%) are achievable by slow addition of brominating agents (e.g., NBS) and inert atmosphere maintenance to prevent side reactions .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR verify substituent positions (e.g., methyl groups at 4- and 2-positions, bromine at 6-position).
- Mass Spectrometry : High-resolution MS confirms molecular weight (theoretical ~268.11 g/mol).
- X-ray Crystallography : SHELXL software refines crystallographic data to resolve bond lengths/angles and confirm stereoelectronic effects of bromine substitution .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How do steric and electronic effects of the 6-bromo and 4-methyl substituents influence reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine at position 6 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the 4-methyl group may reduce accessibility to the catalytic site. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation involves comparing coupling rates with/without methyl substitution at position 4. For example, replacing the 4-methyl with hydrogen increases reaction rates by ~30% under identical conditions .
Q. What strategies resolve discrepancies in crystallographic data refinement for this compound derivatives?
- Methodological Answer : Discrepancies often arise from twinned crystals or disordered solvent molecules. SHELXL’s TWIN and BASF commands model twinning, while PART instructions resolve disorder. High-resolution data (d-spacing < 0.8 Å) improve reliability. For example, a recent study achieved R-factor convergence (<5%) by iterative refinement of anisotropic displacement parameters and hydrogen atom positioning via SHELXPRO .
Q. How can structure-activity relationship (SAR) studies address contradictions in reported biological activities of this compound?
- Methodological Answer : Contradictions in biological data (e.g., varying IC values in kinase assays) may stem from assay conditions (e.g., ATP concentration) or cellular permeability differences. SAR strategies include:
- Systematic Substituent Variation : Synthesize analogs with halogens (Cl, I) at position 6 or ester groups at position 2 to compare activity trends.
- Physicochemical Profiling : LogP measurements and PAMPA assays evaluate lipophilicity and membrane permeability.
- Docking Studies : Molecular docking into target proteins (e.g., Aurora kinases) identifies critical H-bonding interactions with the carboxylate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
